molecular formula C21H20ClN3O3 B2745049 N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 899753-04-9

N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

货号: B2745049
CAS 编号: 899753-04-9
分子量: 397.86
InChI 键: NKXIAEVEMOTXIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule belonging to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse biological activities and significance in medicinal chemistry research . The compound features a pyridazinone core, a privileged structure in drug discovery, substituted at the 1-position with an acetamide group that is further modified with a 4-chlorobenzyl moiety. The 3-position of the ring is occupied by a 4-ethoxyphenyl group, a structural motif that can influence the compound's lipophilicity and its interaction with biological targets . While the specific biological profile of this compound is a subject of ongoing research, pyridazinone derivatives have been extensively investigated for their potential as therapeutic agents. Related compounds have been identified as inhibitors of the PRMT5-substrate adaptor interaction, a target of interest in oncology, particularly for MTAP-deleted cancers . Furthermore, other pyridazinone-based molecules are being explored for the modulation of MYC expression, a challenging target in oncology , and for the treatment of neuromuscular diseases such as Duchenne Muscular Dystrophy (DMD) . The structural features of this compound—including the chlorobenzyl and ethoxyphenyl groups—suggest it may serve as a valuable chemical probe or a building block for further optimization. It is intended for use in various scientific investigations, including but not limited to, assay development, target identification, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for scientific reference.

属性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-2-28-18-9-5-16(6-10-18)19-11-12-21(27)25(24-19)14-20(26)23-13-15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIAEVEMOTXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyphenylamine and suitable activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Introduction of various functional groups on the chlorophenyl ring.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations and Their Implications

Pyridazinone Core Modifications Substituent Position and Halogenation:

  • N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxopyridazin-1(6H)-yl}acetamide (): The meta-chlorobenzyl group and 4-fluorophenyl-piperazinyl substituent introduce steric bulk and polar interactions.
  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (): Bromine’s electron-withdrawing nature contrasts with ethoxy’s electron-donating effect, altering electronic density on the pyridazinone ring and affecting reactivity or target engagement .

Iodine’s larger atomic radius may sterically hinder binding . N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (): The smaller methoxy group reduces steric hindrance compared to ethoxy, possibly favoring entropic gains in binding .

Pharmacological Activity Comparison

  • PRMT5 Inhibitors: ’s compound (4,5-dichloro-pyridazinone with azepane-sulfonyl) demonstrates inhibitory activity against PRMT5, a methyltransferase implicated in cancer. The dichloro substitution may enhance enzyme interaction compared to the target compound’s ethoxyphenyl group .
  • Ethoxy’s lipophilicity in the target compound may similarly influence inflammatory pathways .

Physicochemical Properties

Property Target Compound Analog () Analog (a)
Molecular Weight ~428.86 g/mol ~532.39 g/mol ~462.34 g/mol
Key Substituents 4-Ethoxyphenyl, 4-Cl-benzyl 4,5-Dichloro, azepane-sulfonyl Methylthio, 4-Bromophenyl
Lipophilicity (logP) ~3.2 (estimated) ~4.1 (higher due to Cl) ~3.8 (methylthio contribution)
Solubility Moderate (ethoxy enhances) Low (sulfonyl group) Low (bromine, methylthio)

生物活性

N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which features a chlorobenzyl group, an ethoxyphenyl moiety, and a pyridazinone core, has led to significant interest in its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O3. The compound's structure can be illustrated as follows:

PropertyValue
Molecular Weight401.85 g/mol
CAS Number1224166-80-6
Chemical ClassPyridazinone derivatives

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling and gene expression.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound has shown moderate antibacterial activity. For instance, it has been tested against various strains, including Salmonella typhi and Bacillus subtilis, demonstrating varying degrees of effectiveness. The compound's ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies .

Anticancer Potential

The compound has been evaluated for its anticancer properties through in vitro studies on cancer cell lines. It was found to exhibit antiproliferative effects at nanomolar concentrations, affecting cell cycle progression and inducing apoptosis in cancer cells. Notably, it appears to target the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell death .

Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of various pyridazinone derivatives, this compound was found to possess moderate activity against selected bacterial strains. The study utilized standard disc diffusion methods and determined minimum inhibitory concentrations (MICs) for comparative analysis with established antibiotics .

Study 2: Anticancer Evaluation

A comprehensive evaluation involving multiple cancer cell lines demonstrated that this compound could significantly inhibit cell proliferation. The mechanism was linked to its ability to induce G2/M phase arrest in the cell cycle. Additionally, chick chorioallantoic membrane assays indicated its potential to inhibit angiogenesis and tumor growth effectively .

常见问题

Q. Q1. What are the key structural features of N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how do they influence its reactivity?

Answer: The compound features:

  • A pyridazinone core (6-oxopyridazin-1(6H)-yl), which contributes to hydrogen-bonding interactions with biological targets.
  • A 4-chlorobenzyl group attached via an acetamide linker, enhancing lipophilicity and potential membrane permeability.
  • A 4-ethoxyphenyl substituent at position 3 of the pyridazinone ring, influencing electronic effects and steric hindrance.
    These groups collectively modulate reactivity in nucleophilic substitutions (e.g., at the acetamide carbonyl) and oxidation-reduction reactions (e.g., at the pyridazinone oxygen) .

Q. Q2. What synthetic strategies are commonly employed for this compound, and what are critical optimization parameters?

Answer: A typical multi-step synthesis involves:

Intermediate preparation : Chlorination of 4-ethoxyaniline to form 3-(4-ethoxyphenyl)pyridazinone.

Acetamide coupling : Reacting the pyridazinone derivative with 2-chloro-N-(4-chlorobenzyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Critical parameters :

  • Temperature control (<60°C to prevent decomposition of the ethoxy group).
  • Solvent polarity (DMF for coupling; ethanol for recrystallization).
  • Reaction time (12–24 hours for coupling completeness) .

Advanced Research Questions

Q. Q3. How can contradictory results in biological activity assays (e.g., IC₅₀ variability) be systematically addressed?

Answer: Contradictions often arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5 in tumor models), serum protein binding, or reducing agents (e.g., DTT) altering redox-sensitive moieties.
  • Compound stability : Hydrolysis of the ethoxy group under acidic conditions (e.g., lysosomal pH) may generate inactive metabolites.
    Methodological recommendations :
  • Conduct stability studies (HPLC monitoring at 37°C in PBS, simulated gastric fluid).
  • Use isothermal titration calorimetry (ITC) to quantify binding constants under standardized conditions.
  • Compare data across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .

Q. Q4. What computational approaches are suitable for predicting target interactions, and how do they align with experimental data?

Answer: In silico strategies :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., MAPK14) or GPCRs.
  • MD simulations : GROMACS for assessing binding stability (>50 ns trajectories; RMSD <2 Å).
    Validation :
  • Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values (e.g., <10 μM).
  • Map electrostatic potential surfaces (MEPs) to identify regions for structural optimization (e.g., introducing sulfonamide groups to enhance solubility) .

Q. Q5. How can reaction yields be improved in large-scale synthesis without compromising purity?

Answer: Process optimization :

  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for Buchwald-Hartwig amination (if applicable).
  • Flow chemistry : Continuous flow reactors for exothermic steps (e.g., acetamide coupling) to enhance heat dissipation.
  • Design of Experiments (DoE) : Taguchi methods to optimize molar ratios (e.g., 1.2:1 pyridazinone:acetamide) and solvent mixtures (DMF:THF 3:1).
    Purity control :
  • In-line PAT : FTIR or Raman spectroscopy for real-time monitoring.
  • Crystallization engineering : Seeding with pre-characterized crystals to avoid polymorphic variations .

Critical Research Gaps

  • Metabolic profiling : Limited data on hepatic CYP450-mediated degradation pathways.
  • In vivo efficacy : Lack of PK/PD studies in rodent models of inflammation or oncology.
  • Toxicity : No published Ames tests or hERG channel binding assays.

Researchers should prioritize ADME-Tox studies and target validation using CRISPR/Cas9 knockout models to address these gaps .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。